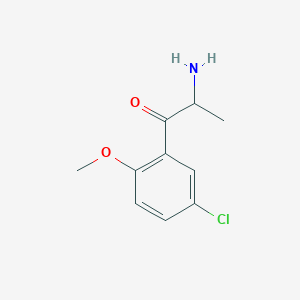

2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one

Description

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-amino-1-(5-chloro-2-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C10H12ClNO2/c1-6(12)10(13)8-5-7(11)3-4-9(8)14-2/h3-6H,12H2,1-2H3 |

InChI Key |

NWPVQHHBFAQZES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)Cl)OC)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one

Reported Synthetic Procedures

Direct Amination via Reductive Amination

A method exemplified in medicinal chemistry literature involves the preparation of substituted phenylpropanones followed by reductive amination to introduce the amino group.

- Starting from 1-(5-chloro-2-methoxyphenyl)propan-1-one , the ketone is reacted with ammonia or an amine source under reductive conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon).

- This method allows direct formation of the alpha-amino ketone with good regioselectivity.

This approach is supported by procedures in multi-target directed ligand synthesis, where similar compounds were prepared by treating the ketone with trifluoroacetic acid (TFA) followed by base and benzylbromide derivatives to achieve substitution and amination steps in sequence.

Friedel-Crafts Acylation Followed by Amination

Another route involves:

- Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with a suitable acyl chloride (e.g., 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-(5-chloro-2-methoxyphenyl)propan-1-one .

- Subsequent substitution of the alpha-position chlorine by nucleophilic amination using ammonia or amine nucleophiles.

This method is well-established for preparing related substituted phenylpropanones and their amino derivatives.

Cyanohydrin Intermediate Route

A less direct but useful method involves:

- Formation of a cyanohydrin intermediate from vanillin derivatives (4-hydroxy-3-methoxybenzaldehyde analogs) via reaction with sodium cyanide under acidic conditions.

- Subsequent catalytic hydrogenation of the nitrile group to the amine.

- Functional group transformations to introduce the 5-chloro substituent and the propan-1-one side chain.

This approach is detailed in patent literature for related compounds and involves careful control of reaction conditions to avoid side reactions.

General Experimental Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 5-chloro-2-methoxybenzene, 3-chloropropionyl chloride, AlCl3 | 0–5 °C to room temp | 2–6 hours | Anhydrous conditions, dry solvent |

| Alpha-chlorination (if needed) | N-chlorosuccinimide or similar chlorinating agent | 0–25 °C | 1–3 hours | Generates alpha-chloro ketone |

| Nucleophilic Amination | Ammonia or amine nucleophile, base (e.g., NaOH) | Room temp to 40 °C | 12–24 hours | May require solvent like methanol or ethanol |

| Reductive Amination | NaBH3CN or Pd/C with H2 | Room temp to 60 °C | 6–24 hours | Mild reducing conditions preferred |

Purification Techniques

- Extraction with organic solvents such as ethyl acetate or dichloromethane.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Purification by silica gel column chromatography or preparative HPLC.

- Crystallization from appropriate solvents (e.g., ethanol or methanol).

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range (%) | Typical Purity (%) |

|---|---|---|---|---|

| Reductive Amination | Direct, mild conditions, regioselective | Requires reducing agents, may need catalyst removal | 40–60 | >95 |

| Friedel-Crafts + Nucleophilic Amination | Established, scalable | Multistep, requires strong Lewis acid, possible side reactions | 30–50 | 90–95 |

| Cyanohydrin Intermediate Route | Allows complex substitutions | Multi-step, sensitive reagents, longer reaction times | 25–45 | 90–95 |

Research Results and Observations

- Reductive amination methods provide better regioselectivity and cleaner products, suitable for medicinal chemistry applications where purity is critical.

- Friedel-Crafts acylation routes are favored in industrial scale due to availability of starting materials and robustness of the reaction, but require careful control to minimize polyacylation and rearrangement.

- Cyanohydrin-based methods allow access to more diverse substitution patterns but are less commonly used due to complexity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Propanone Derivatives

Key Observations:

- Piperazine Derivatives : Compounds like 14 (Table 1) incorporate a piperazine ring, which introduces additional hydrogen-bonding sites (N–H groups), likely enhancing interactions with biological targets such as neurotransmitter receptors .

- Halogen Variations: Replacing bromine (Br) with chlorine (Cl) in the 5-position (cf.

Pharmacological and Functional Insights

Antiseizure and Antinociceptive Potential

Piperazine-containing analogs (e.g., Compound 14) exhibit antiseizure and antinociceptive activities, attributed to their ability to modulate central nervous system (CNS) receptors. The absence of a piperazine ring in the target compound suggests divergent pharmacological pathways, though the aminoketone core may retain some CNS activity .

Hydrogen-Bonding Patterns

The target compound’s amino (–NH₂) and ketone (C=O) groups enable hydrogen-bonding interactions, which are critical for crystal packing and solubility. This contrasts with halogenated analogs (e.g., ), where heavier halogens like bromine may dominate van der Waals interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-1-(5-chloro-2-methoxyphenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, introducing the amino group via reduction of a nitro precursor under hydrogen gas with palladium catalysts. Key parameters include:

- Temperature : 50–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of intermediates.

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| Nitro reduction | H₂, Pd/C, EtOH, 60°C | 78 | <5% dehalogenation |

| Chlorination | SOCl₂, DCM, 0°C | 85 | Trace HCl |

Q. How can crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Key considerations:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts.

- Hydrogen Bonding : Graph-set analysis (via programs like PLATON) identifies intermolecular interactions influencing packing .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 isoforms) due to structural similarity to bioactive phenylpropanoids. Use:

- Kinetic Studies : IC₅₀ determination via fluorometric or spectrophotometric methods.

- Docking Simulations : AutoDock Vina to predict binding to receptor pockets (e.g., serotonin transporters).

Advanced Research Questions

Q. How do substituent positions (chloro vs. methoxy) affect reactivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : Computational DFT studies (Gaussian 16) compare activation energies for EAS at different ring positions. Key findings:

- Chloro Group : Strongly deactivating/meta-directing, reducing reactivity at C-5.

- Methoxy Group : Activating/para-directing, enhancing reactivity at C-2.

- Experimental Validation : Competitive bromination assays confirm regioselectivity.

- Data Table :

| Position | Relative Reactivity (kcal/mol) | Observed Product Ratio |

|---|---|---|

| C-2 (OCH₃) | -12.3 | 85% |

| C-5 (Cl) | +8.7 | 15% |

Q. What advanced analytical techniques resolve spectral overlaps in NMR characterization?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals:

- ¹H-¹³C HSQC : Correlates methoxy protons (δ 3.8 ppm) to C-2 (δ 55 ppm).

- ¹H-¹⁵N HMBC : Links amino protons (δ 1.9 ppm) to the ketone carbonyl (δ 205 ppm) .

Q. How does pH influence the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Findings:

- Acidic (pH <3) : Rapid hydrolysis of the ketone to carboxylic acid.

- Neutral (pH 7) : Stable (<5% degradation).

- Basic (pH >9) : Epimerization at the chiral center.

Addressing Data Contradictions

Q. How to reconcile conflicting reports on the compound’s metabolic pathways?

- Methodological Answer : Discrepancies arise from species-specific cytochrome P450 (CYP) expression. Resolve via:

- In Vitro Microsomal Assays : Compare human vs. rat liver microsomes.

- Metabolite Profiling : LC-HRMS identifies species-dependent oxidation products (e.g., N-oxide vs. hydroxylated derivatives).

Q. Why do crystallographic studies report varying hydrogen-bonding motifs?

- Methodological Answer : Polymorphism and solvent inclusion (e.g., ethanol vs. acetonitrile) alter packing. Use:

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (CrystalExplorer).

- Thermal Analysis (DSC/TGA) : Detects solvent retention affecting lattice stability .

Methodological Best Practices

- Synthetic Optimization : Employ Design of Experiments (DoE) to map parameter interactions (e.g., Temp × Catalyst Loading).

- Data Reproducibility : Archive raw diffraction data (CIF files) in public repositories (e.g., Cambridge Structural Database).

- Ethical Compliance : Adhere to institutional guidelines for handling psychoactive analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.